molecular formula C16H14N2O B8677588 3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 34099-62-2

3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one

Cat. No. B8677588
CAS RN: 34099-62-2
M. Wt: 250.29 g/mol
InChI Key: QFCQGJLUYWNOAC-UHFFFAOYSA-N
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Description

3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34099-62-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H14N2O/c1-11-16(19)18-14-10-6-5-9-13(14)15(17-11)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19)

InChI Key

QFCQGJLUYWNOAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(NC(=O)OC(C)(C)C)C(=O)Nc1ccccc1C(=O)c1ccccc1
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Synthesis routes and methods II

Procedure details

To a stirred solution of the benzophenone 109 (10.65 g, 29.38 mmol) in CHCl3 (400 mL) at rt, hydrogen chloride gas was added in slowly. After 20 min, the addition was stopped and the solution was stirred overnight at rt. The reaction mixture was washed with a saturated solution of sodium bicarbonate (2×50 mL) and water (2×50 mL). The organic layer was concentrated under reduced pressure. The residual oil was dissolved in methanol-water (2:1, 500 mL) and the pH was adjusted to 8.5 by the addition of aqueous sodium hydroxide (1 N). The reaction mixture was stirred for 10 h at rt. The solution was concentrated under reduced pressure and water (100 mL) was added. The solution was extracted with CH2Cl2 (3×100 mL) and concentrated under reduced pressure. The crude solid 110 was purified by recrystallization from methanol/water to provide 110 (6.10 g, 83%). mp 160-162° C.; IR (KBr, cm−1) 3215, 3059, 2974, 2932, 1681, 1574, 1478, 1445, 1372, 1321, 1242, 1160, 1131; 1H NMR (CDCl3) δ 9.65 (s, 1H), 7.54-7.13 (m, 9H), 3.78 (q, J=6.5 Hz, 1H), 1.78 (d, J=7.1 Hz, 3H); MS (EI) m/e (relative intensity) 250 (M+, 40), 249 (83), 234 (15), 209 (75), 208 (76), 207 (100), 180 (17), 152 (19) 103 (23), 77 (40); [α]26D=290.2 (c 0.78, EtOAc).
Name
benzophenone
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10.65 g
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400 mL
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Yield
83%

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